molecular formula C21H28N2O4S B2668346 1-(2-Methoxyphenyl)-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine CAS No. 898650-55-0

1-(2-Methoxyphenyl)-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine

Cat. No. B2668346
CAS RN: 898650-55-0
M. Wt: 404.53
InChI Key: XJBPHZASYMVEHF-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine, commonly known as MPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPS is a piperazine derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • Some studies have focused on the synthesis and evaluation of piperazine derivatives, including those related to "1-(2-Methoxyphenyl)-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine", for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and assessed for their antimicrobial properties, showing promising results against various microorganisms (Bektaş et al., 2007). Similarly, a series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives exhibited significant antimicrobial activity against tested pathogenic bacterial and fungal strains, with some compounds also showing moderate antioxidant activity compared to standard drugs (Mallesha & Mohana, 2011).

Anti-Inflammatory and Analgesic Agents

  • Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds such as visnaginone and khellinone has indicated their potential as anti-inflammatory and analgesic agents. These compounds have been shown to exhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, along with significant analgesic and anti-inflammatory effects in preclinical models (Abu‐Hashem et al., 2020).

Receptor Antagonists and Therapeutic Applications

  • Piperazine derivatives have been evaluated as 5-HT7 receptor antagonists, showing promise in the modulation of serotonergic signaling pathways. For example, compounds have been prepared and evaluated for their inhibitory activities on 5-HT7 receptors, with some demonstrating good selectivity and activity against multiple serotonin receptor subtypes, suggesting potential applications in neuropsychiatric and neurological disorders (Yoon et al., 2008).

Radioligand and Imaging Applications

  • The development of environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating the piperazine structure, highlights the compound's utility in biological imaging and receptor mapping. These compounds exhibit high receptor affinity and possess fluorescence properties that enable the visualization of 5-HT1A receptors in cellular models, providing valuable tools for research in neuropharmacology (Lacivita et al., 2009).

properties

IUPAC Name

1-(2-methoxyphenyl)-4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-4-15-27-20-10-9-18(16-17(20)2)28(24,25)23-13-11-22(12-14-23)19-7-5-6-8-21(19)26-3/h5-10,16H,4,11-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBPHZASYMVEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine

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